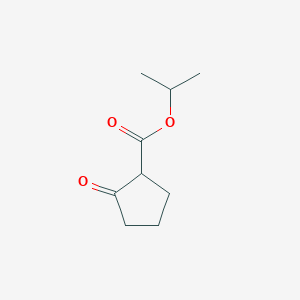

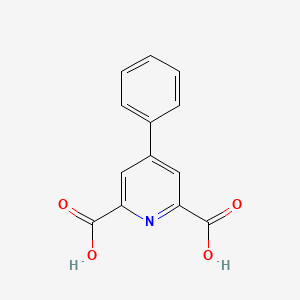

4-苯基吡啶-2,6-二甲酸

描述

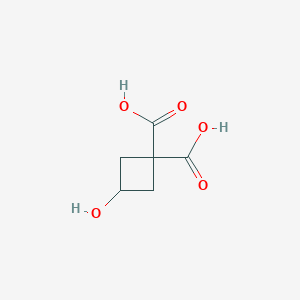

4-Phenylpyridine-2,6-dicarboxylic acid is a compound of practical interest, particularly for the preparation of metal–organic frameworks (MOF) . It is used as a ligand in nickel (II) complexes and a precursor of coordination polymers with lanthanide cations .

Synthesis Analysis

An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid 3 . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .Molecular Structure Analysis

The structure of compounds 2 – 4 was confirmed by 1 H and 13 C NMR, IR, and mass spectra and elemental analyses . In the 1 H NMR spectrum of 2, two characteristic doublets for protons at C 4 and C 5 of the newly formed pyridine ring were shown . In going from compound 3 to tricarboxylic acid 4, signals of two methyl groups disappeared from the 1 H NMR spectrum, and a broadened three-proton singlet due to three COOH groups appeared in the region δ 12.80–13.50 ppm .Chemical Reactions Analysis

The synthesis of these polymers was accompanied by decarboxylation at position 2 of the pyridine ring . The approach proposed herein is based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .科学研究应用

合成和结构研究

4-苯基吡啶-2,6-二甲酸已用于各种合成和结构研究。例如,它已被用于制备相关化合物,例如 2,6-二甲基-4-苯基吡啶-3,5-二甲酸。该过程涉及汉奇反应和水解,表明其在复杂有机合成中的用途 (李公春,2013)。此外,该化合物已用于制造金属有机配位聚合物。这些聚合物已使用水热条件合成,并通过 X 射线衍射表征,展示了其在形成新型聚合物结构中的作用 (黄坤林,2008)。

光致发光研究

4-苯基吡啶-2,6-二甲酸已成为专注于光致发光的研究的一部分。例如,它已被用于合成具有镧系元素配位聚合物的金属有机框架 (MOF)。这些研究通常探索合成化合物的发光性能,这对于材料科学和光子学中的潜在应用非常重要 (孙亚光等,2009)。

磁性

该化合物还因其参与合成具有独特磁性的金属有机骨架而受到研究。例如,它与二价钴离子在水热条件下的反应导致形成具有有趣磁性相互作用的聚合物配合物。这些研究有助于理解配位聚合物中的磁性 (崔胜等,2008)。

固态化学

在固态化学中,4-苯基吡啶-2,6-二甲酸有助于理解多组分晶体中的质子转移和盐形成。该化合物与不同酸的相互作用以及所得的晶体结构提供了对固态系统中氢键和质子化状态的见解 (C. C. Seaton 等,2013)。

生化应用

虽然 4-苯基吡啶-2,6-二甲酸的主要焦点在于材料科学和化学,但其衍生物已在生物化学中找到应用。例如,已经探索了新型配体及其与 Tb(III) 的配合物的合成及其荧光特性,这在生化研究和成像应用中可能很重要 (R. Tang 等,2008)。

作用机制

安全和危害

The safety data sheet for 2,6-Pyridinedicarboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The compound has been used in the preparation of metal–organic frameworks (MOF), which are widely used in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . This suggests potential future directions in these areas.

属性

IUPAC Name |

4-phenylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENPTPXTMAFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511287 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyridine-2,6-dicarboxylic acid | |

CAS RN |

83463-12-1 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B3057575.png)

![6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3057577.png)

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)

![1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B3057580.png)

![Valine, N-[(phenylamino)carbonyl]-](/img/structure/B3057588.png)